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Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine

CAS No.: 22513-22-0

Cat. No.: B2616313

Get Quote

(Benzyloxy)(methyl)amine, chemically defined as

-benzyl-

-methylhydroxylamine (

), is a critical building block in medicinal chemistry. It serves as a stable precursor for the
installation of the

-methylhydroxamic acid pharmacophore—a moiety pivotal in histone deacetylase (HDAC)
inhibitors, siderophore mimetics, and protease inhibitors.

Unlike simple amines, the N-O bond introduces unique reactivity and stability challenges. Direct

alkylation of hydroxylamine often results in poly-alkylation mixtures (

-dialkyl,

-dialkyl, and quaternary salts). Therefore, a protection-deprotection strategy is the industry
"Gold Standard" for generating high-purity material suitable for GMP downstream applications.

Retrosynthetic Logic
To achieve the target (1) with high regioselectivity, we disconnect at the
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-methyl bond, implying a nucleophilic substitution on a methyl donor. To prevent over-
methylation, the nitrogen must be temporarily "masked" with a carbamate (Boc) protecting
group.
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Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-methyl-O-

benzyl core to ensure mono-methylation.

Part 2: Primary Protocol – The "Gold Standard"
(Boc-Route)
This protocol is recommended for drug development workflows where purity (>98%) is

paramount. It utilizes a carbamate protecting group to strictly enforce mono-methylation.
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Target: (Benzyloxy)(methyl)amine Hydrochloride CAS: 35607-26-4 (HCl salt) | 6265-86-7

(Free base)

Phase 1: Boc-Protection of -Benzylhydroxylamine
Objective: Mask the nitrogen to control nucleophilicity.

Setup: Charge a round-bottom flask with

-benzylhydroxylamine hydrochloride (1.0 equiv) and Dichloromethane (DCM) (

).

Base Addition: Cool to

. Add Triethylamine (

) (2.2 equiv) dropwise. The solution will become cloudy as

forms.

Protection: Add Di-tert-butyl dicarbonate (

) (1.1 equiv) in one portion.

Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC

(Hexane/EtOAc 4:1). The product (

) is less polar than the starting material.

Workup: Wash with

, saturated

, and brine. Dry over

and concentrate.

Checkpoint: Result is

-Boc-
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-benzylhydroxylamine (White solid/oil). Yield typically >90%.[1][2]

Phase 2: -Methylation
Objective: Introduce the methyl group regioselectively.

Activation: Dissolve the Phase 1 intermediate (1.0 equiv) in anhydrous DMF (

) under Nitrogen/Argon. Cool to

.

Deprotonation: Add Sodium Hydride (60% dispersion in oil) (1.2 equiv) portion-wise.

Caution: Vigorous

gas evolution. Vent properly. Stir for 30 min until gas evolution ceases.

Alkylation: Add Methyl Iodide (

) (1.2–1.5 equiv) dropwise via syringe.

Reaction: Allow to warm to RT and stir for 2–4 hours.

Quench & Extraction: Quench carefully with water. Extract with Ethyl Acetate (

). Wash organic layer extensively with water (to remove DMF) and brine.

Checkpoint: Result is

-Boc-

-methyl-

-benzylhydroxylamine.

Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to release the secondary amine salt.

Dissolution: Dissolve the methylated intermediate in DCM or Dioxane.
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Acidolysis:

Option A (Standard): Add

in Dioxane (5–10 equiv). Stir at RT for 1–3 hours.[3][4]

Option B (Alternative): Add Trifluoroacetic acid (TFA) / DCM (1:1 ratio). Stir for 1 hour.

Isolation:

For HCl Salt: The product often precipitates. Dilute with Diethyl Ether (

) to maximize precipitation. Filter and wash with cold ether.[5]

For Free Base: Concentrate, neutralize with saturated

, and extract into DCM.

Final Product:(Benzyloxy)(methyl)amine Hydrochloride.

Appearance: White hygroscopic solid.

Part 3: Alternative Protocol – Direct Alkylation
Use Case: Rapid generation of material where chromatography is acceptable and yield is less

critical.

Reaction:

Reagents: Dissolve

-benzylhydroxylamine free base (1.0 equiv) in THF or acetonitrile.

Base: Add

(1.5 equiv).

Alkylation: Add Methyl Iodide (0.9 equiv) slowly at

.
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Note: Using a slight deficit of

helps prevent over-methylation to the dimethyl species (

).

Purification: The crude mixture will contain starting material, product, and dimethyl

byproduct. Separation requires careful flash chromatography (Silica gel; Hexane/EtOAc

gradient).

Part 4: Data Consolidation & Quality Control
Physicochemical Properties

Property Value Notes

Formula Free Base

MW Free Base

Boiling Point @ Oil (Free Base)

Melting Point Hydrochloride Salt

Solubility DCM, MeOH, Water (Salt) Free base is lipophilic

Spectroscopic Validation (Diagnostic Signals)
To validate your synthesis, look for these specific NMR signatures. The absence of the Boc

peak (

) and the presence of the

-methyl doublet/singlet are critical.

NMR (

,

- Free Base):

: Aromatic protons (Benzyl).
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:

(Benzylic methylene).

:

(Methyl group).

:

(Exchangeable).

NMR (

,

):

(Aromatic).

(

).

(

).

Part 5: Safety & Handling
Toxicity: Hydroxylamines are potential mutagens and should be handled in a fume hood.

Methyl Iodide is a potent alkylating agent and suspected carcinogen.

Stability: The free base is prone to oxidation and should be stored under inert gas (Argon) at

. The hydrochloride salt is stable at room temperature but is hygroscopic.

Energetics: While benzyl ethers are generally stable, avoid heating the distillation residue of

hydroxylamine derivatives to dryness due to potential thermal instability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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